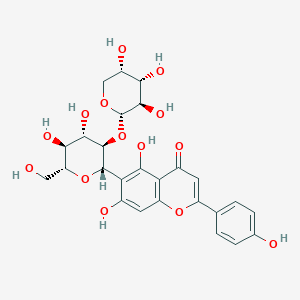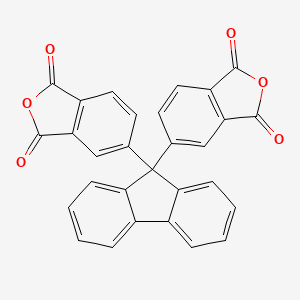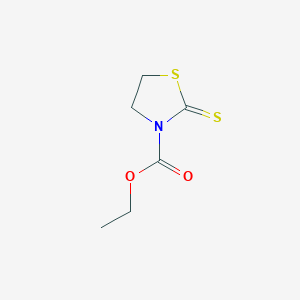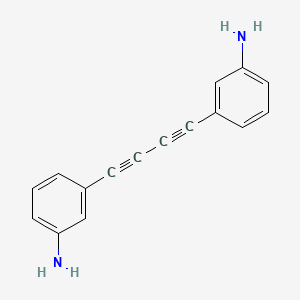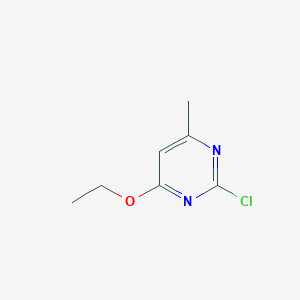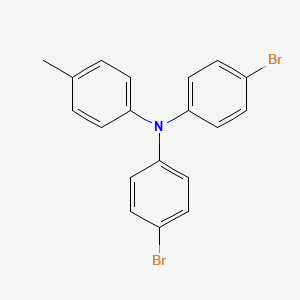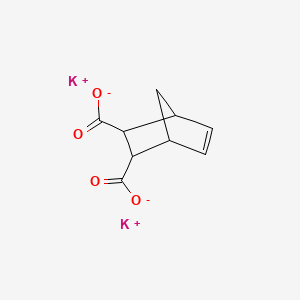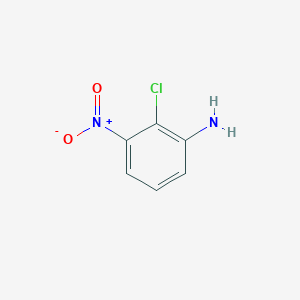
2-Chloro-3-nitroaniline
Übersicht
Beschreibung
2-Chloro-3-nitroaniline is a chemical compound with the molecular formula C6H5ClN2O2 . It is used as an intermediate in the manufacture of dyes, pharmaceuticals, and corrosion inhibitors .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-nitroaniline consists of a benzene ring substituted with a chlorine atom and a nitro group. The average molecular mass is 172.569 Da . The structure of this compound can be influenced by the presence of other substituents and the conditions under which it is formed .Physical And Chemical Properties Analysis
2-Chloro-3-nitroaniline is a solid compound . Its melting point is 95-96 °C, and its predicted boiling point is 318.2±22.0 °C. The predicted density of this compound is 1.494±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Biodegradation
- Anaerobic Degradation by Microbial Strains: 2-Chloro-4-nitroaniline, a compound related to 2-Chloro-3-nitroaniline, is used in industrial and agricultural sectors. Two microbial strains, Geobacter sp. KT7 and Thauera aromatica KT9, can utilize this compound under anaerobic conditions, degrading it through different pathways. This process is significant for environmental bioremediation (H. D. Duc, 2019).
- Aerobic Degradation Pathway by Rhodococcus sp.: Rhodococcus sp. strain MB-P1 can degrade 2-Chloro-4-nitroaniline aerobically, transforming it into less toxic compounds. This indicates potential for treating contaminated environments (F. Khan et al., 2013).
Chemical Processes and Synthesis
- Synthesis Methods: Studies have explored efficient synthesis methods for 2-Chloro-4-nitroaniline, providing insights into the chemical processes involved in producing this compound, which could be applied to related chemicals like 2-Chloro-3-nitroaniline (Zhang Ya-jing, 2002).
- Catalytic Reduction Research: Catalytic systems for reducing related compounds, such as 2-nitroaniline, have been explored. These findings are relevant for understanding the chemical properties and potential applications of 2-Chloro-3-nitroaniline (K. Naseem et al., 2017).
Analytical and Material Science Applications
- Electrochemical Detection: Studies on β-cyclodextrin/silver nanoparticle composite-modified electrodes for detecting nitroaromatic compounds, including 2-nitroaniline and its isomers, suggest potential application in analytical chemistry (Xin Chen et al., 2012).
- Thermodynamic Properties: Research on the thermodynamics of related compounds, like 2-Chloro-4-nitroaniline, provides valuable data on their stability and behavior under different conditions, useful in material science and engineering (M. R. D. Silva et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYQDOILKQVRGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557542 | |
| Record name | 2-Chloro-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-nitroaniline | |
CAS RN |
3970-41-0 | |
| Record name | 2-Chloro-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



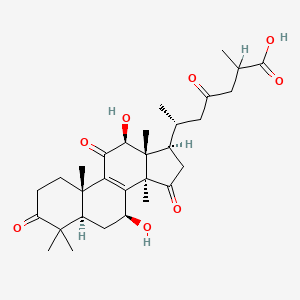

![5-Chlorobenzo[d]thiazole](/img/structure/B1591031.png)
